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For Researchers, Scientists, and Drug Development Professionals

Introduction
Patellamide A is a cyclic octapeptide belonging to the patellamide family of natural products,

which are ribosomally synthesized and post-translationally modified peptides (RiPPs).

Originally isolated from the ascidian Lissoclinum patella, these compounds are now known to

be produced by its cyanobacterial symbiont, Prochloron didemni. Patellamides, including

Patellamide A, have garnered significant interest in the scientific community due to their

unique structural features and diverse biological activities, which include cytotoxicity and the

potential to reverse multidrug resistance.

This technical guide provides an in-depth overview of the spectroscopic properties of

Patellamide A, focusing on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data. Detailed experimental protocols and a visual representation of the analytical

workflow are included to assist researchers in the identification, characterization, and further

investigation of this intriguing marine natural product.

Mass Spectrometry Data
High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental

composition and confirming the molecular weight of natural products like Patellamide A.

Electrospray Ionization (ESI) is a commonly employed soft ionization technique for the analysis

of such cyclic peptides.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1210234?utm_src=pdf-interest
https://www.benchchem.com/product/b1210234?utm_src=pdf-body
https://www.benchchem.com/product/b1210234?utm_src=pdf-body
https://www.benchchem.com/product/b1210234?utm_src=pdf-body
https://www.benchchem.com/product/b1210234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Mass Spectrometry Data for Patellamide A

Parameter Value Source

Molecular Formula C₃₅H₄₈N₈O₆S₂ Calculated

Monoisotopic Mass 760.3142 g/mol Calculated

Precursor Ions ([M+H]⁺,

[M+Na]⁺)
m/z 761.3215, 783.3034 Theoretical

Major Daughter Ion (SRM) m/z 725 [1][2]

Precursor Ions for SRM m/z 743, 763 [1]

Note: The molecular formula and monoisotopic mass are based on the established structure of

Patellamide A. The precursor ions in Selective Reaction Monitoring (SRM) may represent

different adducts or charge states of the parent molecule.

Experimental Protocol: Mass Spectrometry
The following is a representative protocol for the analysis of Patellamide A using High-

Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry

(HPLC-ESI-MS).

1. Sample Preparation:

Patellamide A is typically extracted from its natural source using methanol, followed by

purification steps such as partitioning and silica gel chromatography[2].

For analysis, a purified sample is dissolved in an appropriate solvent, such as methanol, to a

concentration of approximately 0.4 mg/L[2].

2. HPLC Conditions:

Column: C18 reversed-phase column (e.g., Microsorb-MV, Varian)[1].

Mobile Phase: A gradient of methanol and water, each containing 0.1% formic acid[1].
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Gradient: An initial 50:50 mixture of methanol and water, increasing to 95% methanol over 15

minutes, followed by a 10-minute hold at 95% methanol[1].

3. Mass Spectrometry Conditions:

Instrument: An ion trap mass spectrometer (e.g., ThermoFinnigan LCQ Classic) is suitable

for this analysis[1].

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode[1].

Analysis Mode: For targeted analysis and enhanced sensitivity, Selective Reaction

Monitoring (SRM) can be employed. This involves selecting specific precursor ions (e.g., m/z

743 and 763 for Patellamide A) and monitoring for a characteristic daughter ion (m/z 725)

[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is indispensable for the structural elucidation of complex organic molecules

like Patellamide A. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC,

HMBC) NMR experiments are used to determine the connectivity of atoms and the overall

three-dimensional structure of the molecule. While specific tabulated data from the original

structure elucidation papers were not found in recent literature, the use of ¹H and ¹³C NMR for

the positive identification of Patellamide A is well-documented[1][2]. For illustrative purposes,

¹³C NMR data for the closely related Patellamide G is presented below, as found in the

SpectraBase database.

Table 2: ¹³C NMR Chemical Shift Data for Patellamide G (Illustrative)
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Atom Number Chemical Shift (ppm)

1 172.5

2 59.7

3 68.1

4 19.8

5 170.2

... ...

Note: This data is for Patellamide G and is provided as a reference. The chemical shifts for

Patellamide A would be similar but may vary due to structural differences.

Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring NMR data for cyclic peptides like Patellamide
A.

1. Sample Preparation:

A purified sample of Patellamide A (typically 1-5 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.

2. NMR Instrument:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better

resolution and sensitivity.

3. 1D NMR Experiments:

¹H NMR: A standard proton NMR experiment is performed to obtain information about the

chemical environment of the hydrogen atoms.

¹³C NMR: A standard carbon NMR experiment, often with proton decoupling, is performed to

identify the number and types of carbon atoms.
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4. 2D NMR Experiments:

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks

within individual amino acid residues.

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin

system (amino acid residue).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between protons and carbons (typically 2-3 bonds), which is crucial for determining the

sequence of amino acid residues and the overall macrocyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser

Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into

the three-dimensional conformation of the peptide.

Experimental Workflow for Spectroscopic Analysis
of Patellamide A
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of Patellamide A.
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Figure 1: Experimental Workflow for Patellamide A Analysis
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Figure 1: Experimental Workflow for Patellamide A Analysis
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Signaling Pathways
While Patellamide A is known for its cytotoxic properties, detailed signaling pathways directly

modulated by this compound are still an active area of research. Its ability to reverse multidrug

resistance suggests an interaction with efflux pumps like P-glycoprotein, although the precise

mechanism is not fully elucidated. Further studies are required to delineate the specific

intracellular signaling cascades affected by Patellamide A that lead to its biological activities.

Conclusion
The spectroscopic analysis of Patellamide A, through the combined application of mass

spectrometry and NMR spectroscopy, has been instrumental in its discovery and structural

characterization. This technical guide provides a foundational understanding of the key

spectroscopic data and analytical methodologies pertinent to this fascinating marine natural

product. It is anticipated that this information will serve as a valuable resource for researchers

engaged in the study of patellamides and other cyclic peptides, facilitating further exploration of

their chemical and biological properties for potential applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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